molecular formula C13H12N3O3+ B13003773 1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium

1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium

Cat. No.: B13003773
M. Wt: 258.25 g/mol
InChI Key: LPQWZLVYGAZMFN-UHFFFAOYSA-O
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Description

1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium is a complex organic compound that features a pyridinium core with a nitrophenylamino substituent

Preparation Methods

The synthesis of 1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium typically involves a multi-step process. One common synthetic route includes the reaction of 4-nitroaniline with an appropriate pyridinium precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities . The exact molecular pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor .

Properties

Molecular Formula

C13H12N3O3+

Molecular Weight

258.25 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-pyridin-1-ium-1-ylacetamide

InChI

InChI=1S/C13H11N3O3/c17-13(10-15-8-2-1-3-9-15)14-11-4-6-12(7-5-11)16(18)19/h1-9H,10H2/p+1

InChI Key

LPQWZLVYGAZMFN-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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